molecular formula C18H21N5OS B12591071 Acetamide,N-cyclohexyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Acetamide,N-cyclohexyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Cat. No.: B12591071
M. Wt: 355.5 g/mol
InChI Key: SYYXSCISSOWZJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-cyclohexyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a complex organic compound with a unique structure that includes a triazinoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-cyclohexyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazinoindole core, followed by the introduction of the cyclohexyl group and the acetamide functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-cyclohexyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Acetamide, N-cyclohexyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study cellular processes.

    Medicine: It could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Acetamide, N-cyclohexyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular pathways and biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-cyclohexyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is unique due to its specific structural features, such as the triazinoindole moiety and the cyclohexyl group. These features may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C18H21N5OS

Molecular Weight

355.5 g/mol

IUPAC Name

N-cyclohexyl-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H21N5OS/c1-11-7-8-14-13(9-11)16-17(20-14)21-18(23-22-16)25-10-15(24)19-12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3,(H,19,24)(H,20,21,23)

InChI Key

SYYXSCISSOWZJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)SCC(=O)NC4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.